molecular formula C10H12O3 B1621553 1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one CAS No. 54337-59-6

1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one

Cat. No.: B1621553
CAS No.: 54337-59-6
M. Wt: 180.2 g/mol
InChI Key: SIPMOJWONWOACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one is a hydroxyacetophenone derivative featuring a phenyl ring substituted with hydroxyl groups at positions 2 and 6, an ethyl group at position 3, and an acetyl group at position 1. This compound is of interest due to its structural similarity to bioactive molecules, particularly those with antitumor and antimicrobial properties.

Properties

IUPAC Name

1-(3-ethyl-2,6-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-7-4-5-8(12)9(6(2)11)10(7)13/h4-5,12-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPMOJWONWOACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379412
Record name 1-(3-ethyl-2,6-dihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54337-59-6
Record name 1-(3-ethyl-2,6-dihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one can be synthesized through the degradation of 8-acetyl-6-ethyl-7-hydroxy-4-methylcoumarin with refluxing 2 N sodium hydroxide . This method involves the hydrolysis of the coumarin derivative under basic conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for 1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenolic derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one involves its interaction with various molecular targets. The hydroxyl groups on the phenyl ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and electronic properties, which influence their physical, chemical, and biological behaviors. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents Molecular Weight Key Functional Features
1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one 3-Ethyl, 2,6-dihydroxy ~180.2 Moderate lipophilicity, dual hydroxyl
1-(2,6-Dihydroxyphenyl)ethan-1-one (Compound 8) 2,6-Dihydroxy ~152.1 High polarity, unsubstituted phenyl
1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone 3-Cl, 5-propyl, 2,6-dihydroxy 228.68 Electron-withdrawing Cl, bulky propyl
1-[3-(Dimethylamino)phenyl]ethan-1-one 3-Dimethylamino 163.22 Strong electron-donating group
1-(3-Allyl-2,6-dihydroxyphenyl)ethan-1-one 3-Allyl, 2,6-dihydroxy ~178.2 Unsaturated allyl, potential reactivity

Physicochemical Properties

  • Solubility : The dual hydroxyl groups increase water solubility relative to chloro- or alkyl-substituted derivatives (e.g., 3-chloro-5-propyl analog).
  • Stability : Electron-donating groups (e.g., ethyl) may reduce oxidative degradation compared to electron-withdrawing substituents (e.g., chlorine).

Biological Activity

1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one, an organic compound with the molecular formula C10H12O3, has garnered attention for its potential biological activities. Characterized by an ethanone group attached to a phenyl ring with ethyl and dihydroxy substituents, this compound is being explored for various applications in medicine and industry.

Synthesis

The compound can be synthesized through the degradation of 8-acetyl-6-ethyl-7-hydroxy-4-methylcoumarin using refluxing 2 N sodium hydroxide. This method highlights the compound's structural complexity and provides insights into its synthetic routes .

Biological Activity

1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one has been investigated for several biological activities:

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent .

Antioxidant Activity
The presence of hydroxyl groups in the structure contributes to its antioxidant properties. This activity is critical in combating oxidative stress in biological systems, which is linked to numerous diseases, including cancer and neurodegenerative disorders .

Cytotoxicity and Antiproliferative Effects
Studies have demonstrated that 1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one possesses cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in ME-180 and A549 cell lines through mechanisms involving caspase activation and cytochrome c release .

Table 1: Summary of Biological Activities

Activity Type Description References
AntimicrobialEffective against various bacterial strains
AntioxidantScavenges free radicals
CytotoxicityInduces apoptosis in cancer cell lines

The mechanism of action involves interactions with biological macromolecules through hydrogen bonding facilitated by hydroxyl groups. Additionally, the compound can undergo redox reactions that influence cellular oxidative stress pathways. This dual mechanism enhances its therapeutic potential against oxidative stress-related diseases .

Case Studies

Recent studies have highlighted the compound's efficacy in specific applications:

  • Cytotoxicity Studies : In a study assessing antiproliferative activity, 1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one was found to significantly inhibit cell growth in various cancer cell lines. The GI50 values ranged from 0.77 to 9.76 µM across different cell types, indicating potent activity compared to standard treatments .
  • Apoptosis Induction : Further investigations revealed that the compound's ability to induce apoptosis was linked to the activation of caspases and mitochondrial dysfunction, showcasing its potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Ethyl-2,6-dihydroxyphenyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.